Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-

Description

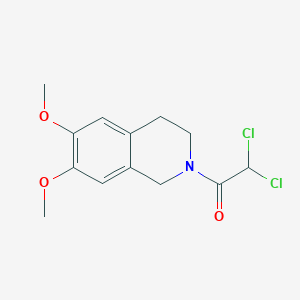

Structure and Synthesis Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- (referred to as 2-dichloroacetyl-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a 6,7-dimethoxy-substituted aromatic ring and a dichloroacetyl group at the 2-position. This compound is part of a broader class of THIQ-based molecules studied for their pharmacological properties, including σ2 receptor (σ2R) binding and P-glycoprotein (P-gp) inhibition .

Synthetic routes to similar THIQ derivatives often involve Pictet-Spengler condensations or microwave-assisted one-pot reactions. For example, 6,7-dimethoxy-THIQ scaffolds are typically synthesized from 2-(3,4-dimethoxyphenyl)ethylamine and aldehydes or ketones under acidic or microwave conditions .

Biological Relevance

The 6,7-dimethoxy-THIQ core is a privileged scaffold in medicinal chemistry. It serves as a σ2R-preferred fragment for developing cytotoxic agents targeting cancer cells and as a structural component in P-gp inhibitors like tariquidar, which reverses multidrug resistance (MDR) . The dichloroacetyl substituent may enhance lipophilicity or metabolic stability compared to simpler acetyl or alkyl groups.

Properties

CAS No. |

104756-56-1 |

|---|---|

Molecular Formula |

C13H15Cl2NO3 |

Molecular Weight |

304.17 g/mol |

IUPAC Name |

2,2-dichloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C13H15Cl2NO3/c1-18-10-5-8-3-4-16(13(17)12(14)15)7-9(8)6-11(10)19-2/h5-6,12H,3-4,7H2,1-2H3 |

InChI Key |

COAXUSLZOPHAJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C(Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline.

Chlorination: The isoquinoline derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro group.

Acylation: The final step involves the acylation of the chlorinated intermediate with ethanone under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- can inhibit the growth of various bacterial strains. This has led to investigations into their potential as new antibiotics.

Antiparasitic Properties

A notable application is in the development of antiparasitic agents. Isoquinoline derivatives have been explored for their efficacy against protozoan parasites. For example, compounds related to this isoquinoline structure have been synthesized and tested for activity against Leishmania and Trypanosoma species, showing promising results in vitro .

Cancer Research

The compound's structure allows for modifications that can enhance its cytotoxicity against cancer cells. Case studies have demonstrated that certain isoquinoline derivatives can induce apoptosis in cancer cell lines. Research indicates that these compounds may interfere with cellular pathways involved in tumor growth .

Herbicides and Pesticides

Isoquinoline derivatives are being researched as potential herbicides and pesticides. The compound acts as an intermediate in the synthesis of herbicide safeners that protect crops from phytotoxicity caused by herbicides. This application is crucial for developing safer agricultural practices .

Insecticidal Activity

Studies have suggested that isoquinoline-based compounds possess insecticidal properties. Research has shown that these compounds can disrupt the nervous system of insects, making them effective as natural insecticides .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial strains |

| Antiparasitic agents | Active against Leishmania and Trypanosoma | |

| Cancer therapeutics | Induces apoptosis in cancer cell lines | |

| Agricultural Chemistry | Herbicides | Intermediate for herbicide safeners |

| Insecticides | Disrupts insect nervous systems |

Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various isoquinoline derivatives and their evaluation against several bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations .

- Antiparasitic Efficacy : Research conducted on modified isoquinoline structures showed a marked decrease in parasite viability in vitro. These findings support further exploration into their use as therapeutic agents against parasitic infections .

- Herbicide Development : A patent describes a method for synthesizing N-dichloroacetyl derivatives of tetrahydroquinoxaline for use as herbicide safeners. The synthesis is noted for its efficiency and high yield .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents at the 1- and 2-positions of the THIQ core:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents (e.g., phenylcarboxamide) may hinder receptor access, whereas smaller groups (e.g., chloro) retain binding affinity but alter pharmacokinetics .

Key Insights :

- Anticancer Activity : N-(4-nitrophenyl)-THIQ derivatives show potent cytotoxicity against HepG2 cells, attributed to the nitro group’s electron-deficient nature enhancing DNA intercalation .

- Antifungal Activity : Long-chain alkyl substituents (e.g., C11) at the 1-position improve antifungal efficacy by disrupting ergosterol biosynthesis .

- P-gp Inhibition: The 6,7-dimethoxy-THIQ moiety is critical for P-gp binding in MDR reversal agents like tariquidar . Dichloroacetyl may improve potency by mimicking steric/electronic features of known inhibitors.

Physicochemical Properties

- Metabolic Stability : Chlorine atoms may reduce oxidative metabolism compared to methyl or hydrogen substituents, extending half-life .

Biological Activity

Isoquinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- (CID 11077549) is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiamebic properties, cytotoxic effects, and potential as an antimicrobial agent.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅Cl₂NO₃

- Molecular Weight : 302.17 g/mol

- IUPAC Name : 2-(Dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

Antiamebic Activity

Research has demonstrated that compounds related to isoquinoline, specifically those with a dichloroacetyl group, exhibit significant antiamebic properties. A study showed that various 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols were effective against Entamoeba criceti in infected hamster models. Among these compounds, one derivative was selected for human trials due to its potency compared to established treatments such as etichlordifene and diloxamide .

Cytotoxic Effects

The cytotoxicity of isoquinoline derivatives has been explored in various cancer cell lines. In vitro studies indicate that certain isoquinoline complexes can serve as ligands in cis-platinum(II) antitumor complexes. These complexes demonstrated enhanced cytotoxicity against L1210 murine leukemia cells compared to traditional cisplatin treatments . This suggests that the incorporation of isoquinoline moieties could improve the therapeutic efficacy of platinum-based chemotherapeutics.

Summary of Biological Activities

Case Studies

- Antiamebic Efficacy : A series of tests conducted on hamsters infected with E. criceti highlighted the efficacy of isoquinoline derivatives in reducing parasite load. The most promising candidates were advanced to human trials based on their performance relative to existing treatments .

- Cytotoxic Complexes : In a comparative study of ligand efficacy in platinum complexes, isoquinoline derivatives were noted for their superior cytotoxic profiles against murine leukemia cells. This positions them as viable candidates for further development in cancer therapy .

- Antimicrobial Properties : Studies involving berberine analogs showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Although direct studies on the dichloroacetyl isoquinoline are sparse, its structural similarities suggest potential antimicrobial applications .

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Reductive amination | LiAlH₄ (THF), Pd/C (H₂) | 53–61 | |

| Pictet-Spengler | Aldehyde, ethanol, reflux | ~50 |

Basic: Which analytical techniques are essential for characterizing structural and purity parameters of this compound?

Methodological Answer:

Critical techniques include:

- HPLC : For purity assessment (>98% purity, as per commercial standards) .

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy groups at C6/C7, dichloroacetyl at C2) and stereochemistry .

- Mass spectrometry (MS) : To verify molecular weight (e.g., 227.69 g/mol for hydrochloride salts) .

- X-ray crystallography : For resolving crystal structures of analogous compounds (e.g., 1-(3,4-dimethoxyphenyl)methyl derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the dichloroacetyl group’s role in biological activity?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with varying acyl groups (e.g., trifluoroacetyl, methylsulfonyl) and test antitumor activity in cell lines (e.g., IC₅₀ assays) .

- Molecular docking : Screen against targets like DNA topoisomerases or tubulin, using analogs with confirmed activity (e.g., 3,4,5-trimethoxyphenyl-substituted derivatives) .

- Pharmacophore modeling : Map electronic contributions of the dichloroacetyl group to binding affinity, referencing similar isoquinoline scaffolds .

Q. Table 2: Key Substituent Effects

| Substituent | Biological Activity (Example) | Reference |

|---|---|---|

| Dichloroacetyl | Enhanced cytotoxicity | |

| Trimethoxyphenyl | Tubulin polymerization inhibition |

Advanced: How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .

- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC or CD spectroscopy, as stereoisomers (e.g., S/R configurations) may exhibit divergent activities .

- Replicate synthesis : Confirm batch-to-batch consistency using LC-MS and NMR, as impurities (e.g., hydrochloride salt hydrates) can skew results .

Advanced: What isotopic labeling strategies are applicable for metabolic studies of this compound?

Methodological Answer:

- Deuterated analogs : Synthesize 6,7-D₆-dimethoxy derivatives (e.g., replacing methoxy with CD₃ groups) to track metabolic pathways via MS .

- ¹⁴C labeling : Introduce radioactive labels at the dichloroacetyl moiety for biodistribution studies in animal models .

- Stable isotope tracing : Use ¹³C-labeled intermediates during Pictet-Spengler cyclization to monitor reaction kinetics .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate binding to acetylcholinesterase or kinase domains using force fields (e.g., AMBER) .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data from analogous compounds (e.g., 2-butyl-1-aryl derivatives) .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.